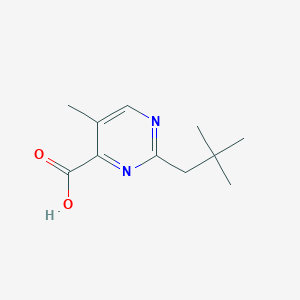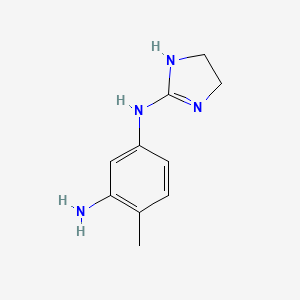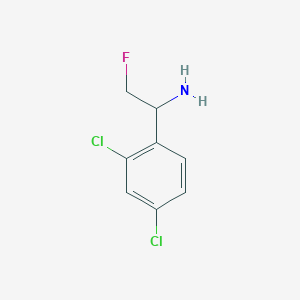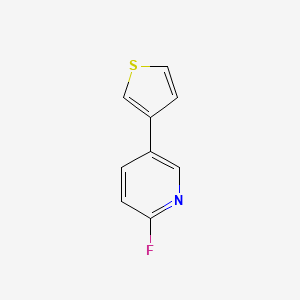![molecular formula C8H11F3N2O B13204972 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound contains a trifluoromethyl group, which is known for its electron-withdrawing properties, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with a suitable diaza compound in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene: A similar compound with a slight variation in the diaza ring structure.
3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-3-ene: Another related compound with a different position of the double bond.
Uniqueness
The uniqueness of 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene lies in its specific structural arrangement and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11F3N2O |
|---|---|
Peso molecular |
208.18 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)6-4-7(14-13-6)2-1-3-12-5-7/h12H,1-5H2 |
Clave InChI |
CMWVNSBWUOQNSF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(=NO2)C(F)(F)F)CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


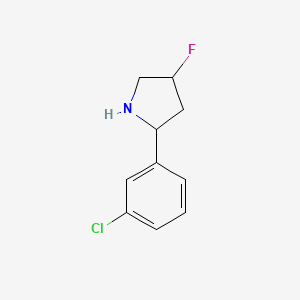

![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
methanol](/img/structure/B13204909.png)

![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
